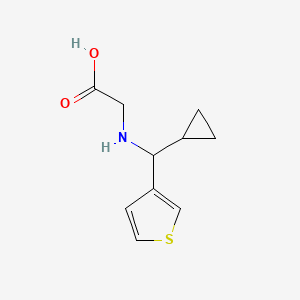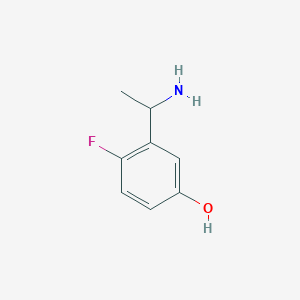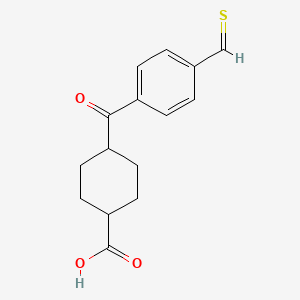
2-((Cyclopropyl(thiophen-3-yl)methyl)amino)aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[Cyclopropyl(thiophen-3-yl)methyl]amino}acetic acid is an organic compound that features a cyclopropyl group, a thiophene ring, and an amino acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[cyclopropyl(thiophen-3-yl)methyl]amino}acetic acid typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.
Thiophene Ring Formation: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Coupling Reactions: The cyclopropyl and thiophene moieties are coupled using amination reactions, often facilitated by catalysts such as palladium or copper.
Final Assembly: The amino acid moiety is introduced through standard peptide coupling reactions, using reagents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.
Reduction: The cyclopropyl group can be reduced to form cyclopropane derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Cyclopropane derivatives.
Substitution: Various substituted amino acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[Cyclopropyl(thiophen-3-yl)methyl]amino}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Wirkmechanismus
The mechanism of action of 2-{[cyclopropyl(thiophen-3-yl)methyl]amino}acetic acid involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s stability and bioavailability, while the amino acid moiety can facilitate its transport across biological membranes.
Vergleich Mit ähnlichen Verbindungen
- 2-{[Cyclopropyl(thiophen-2-yl)methyl]amino}acetic acid
- 2-{[Cyclopropyl(furan-3-yl)methyl]amino}acetic acid
- 2-{[Cyclopropyl(pyridin-3-yl)methyl]amino}acetic acid
Comparison:
- Structural Differences: The position of the heteroatom in the ring (thiophene, furan, pyridine) can significantly affect the compound’s reactivity and biological activity.
- Unique Features: 2-{[Cyclopropyl(thiophen-3-yl)methyl]amino}acetic acid is unique due to the presence of the thiophene ring at the 3-position, which may confer distinct electronic properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C10H13NO2S |
|---|---|
Molekulargewicht |
211.28 g/mol |
IUPAC-Name |
2-[[cyclopropyl(thiophen-3-yl)methyl]amino]acetic acid |
InChI |
InChI=1S/C10H13NO2S/c12-9(13)5-11-10(7-1-2-7)8-3-4-14-6-8/h3-4,6-7,10-11H,1-2,5H2,(H,12,13) |
InChI-Schlüssel |
FPQCMTBJMVUFKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(C2=CSC=C2)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11756268.png)

![6-Fluoro-1H-pyrrolo[3,2-B]pyridin-7-OL](/img/structure/B11756279.png)
![1-(2,2-difluoroethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11756283.png)
![[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-acetic acid](/img/structure/B11756290.png)

![tert-Butyl (1S,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11756318.png)

![2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol](/img/structure/B11756325.png)
![(2S,3aR,7aS)-5-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11756344.png)

![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756349.png)
![[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride](/img/structure/B11756362.png)

